molecular formula C11H11N3 B1391109 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine CAS No. 1214379-41-5

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine

Cat. No. B1391109
M. Wt: 185.22 g/mol
InChI Key: QEKZPABPCYGFLM-UHFFFAOYSA-N
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Patent
US09260425B2

Procedure details

To a solution of 4-methyl-2,3′-bipyridin-5-amine (185 g, 1 mol) in AcOH (27 L) was added aq. NaNO2 solution (82 g, 1.2 mol, 100 mL). The mixture was stirred for 16 h at room temperature. After reaction, the solvent was removed and the residue was purified by silica-gel column chromatography (mobile phase: EA:PE=1:1) to give 5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine as a yellow solid (98 g, 50%)
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
27 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][N:5]=[C:4]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:3]=1.[N:15]([O-])=O.[Na+]>CC(O)=O>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]([C:4]2[CH:3]=[C:2]3[CH:1]=[N:15][NH:8][C:7]3=[CH:6][N:5]=2)[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
185 g
Type
reactant
Smiles
CC1=CC(=NC=C1N)C=1C=NC=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
27 L
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel column chromatography (mobile phase: EA:PE=1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C2C(=CN1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.